4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Description

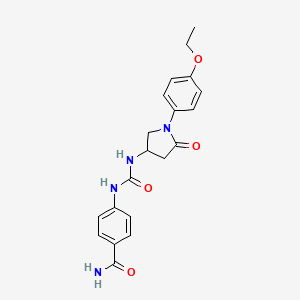

4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a structurally complex small molecule characterized by three key features:

A benzamide moiety at the para position.

A urea linker connecting the benzamide to a 5-oxopyrrolidin-3-yl group.

A 4-ethoxyphenyl substituent on the pyrrolidinone ring.

Its structural framework aligns with urea-based inhibitors of soluble epoxide hydrolase (sEH) or protease targets, as seen in analogs from .

Properties

IUPAC Name |

4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-2-28-17-9-7-16(8-10-17)24-12-15(11-18(24)25)23-20(27)22-14-5-3-13(4-6-14)19(21)26/h3-10,15H,2,11-12H2,1H3,(H2,21,26)(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYFRTQRNHBYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Urea Linkage Formation: The pyrrolidinone intermediate is then reacted with an isocyanate derivative to form the urea linkage.

Benzamide Formation: The final step involves the coupling of the urea-linked intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The carbonyl groups in the pyrrolidinone and benzamide moieties can be reduced to alcohols.

Substitution: The benzamide and pyrrolidinone rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Major Products

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamide and pyrrolidinone derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrrolidinone ring, an ethoxyphenyl group, and a urea linkage. The synthesis of this compound typically involves multiple steps, including nucleophilic substitutions and cyclization reactions. The careful optimization of reaction conditions is crucial to maximize yield and purity during the synthesis process.

Anticancer Properties

Research indicates that compounds similar to 4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide exhibit significant anticancer properties. For instance, derivatives have shown strong cytotoxic activity against various human cancer cell lines, including those resistant to conventional therapies like etoposide. These compounds often induce G1 cell cycle arrest and apoptosis through mechanisms involving the upregulation of caspase-3, a critical protein in the apoptotic pathway .

Enzyme Inhibition

The compound's structural components suggest potential inhibitory effects on specific enzymes. Similar compounds have been studied for their ability to inhibit DNA topoisomerases, which are essential for DNA replication and transcription. Inhibition of these enzymes can lead to the disruption of cancer cell proliferation, making such compounds valuable in cancer therapy .

Drug Development

Due to its unique structure, This compound may serve as a lead compound for developing new therapeutic agents. Its ability to form stable complexes with other pharmaceutical agents enhances its potential for use in drug delivery systems. The exploration of structure-activity relationships (SAR) within similar chemical classes can provide insights into optimizing biological activity and selectivity for targeted therapies .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of ureidobenzenesulfonamides as selective inhibitors of carbonic anhydrases, which are important in various physiological processes and disease states. Although not directly tested on This compound , the structural similarities suggest that it could exhibit similar inhibitory properties against carbonic anhydrases, contributing to its therapeutic profile .

Cytotoxicity Studies

A series of experiments have been conducted to evaluate the cytotoxic effects of related compounds on different cancer cell lines. For example, studies demonstrated that certain derivatives showed superior anti-proliferative activity compared to established chemotherapeutics like etoposide. Flow cytometric analyses confirmed significant cell cycle arrest and apoptosis induction in treated cells .

Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds have revealed that modifications at specific positions on the phenyl rings or alterations in the urea linkage can dramatically influence biological activity. This information is critical for guiding future synthetic efforts aimed at enhancing the efficacy and safety profiles of these compounds .

Mechanism of Action

The mechanism of action of 4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Methoxy : Ethoxy provides moderate lipophilicity compared to methoxy, balancing solubility and membrane permeability.

- Longer Alkoxy Chains (Propoxy) : Increased hydrophobicity may enhance tissue penetration but reduce aqueous solubility .

- Acetate Derivatives (Compounds 15–17) : Esterification of the ethoxy group (e.g., Compound 16) could improve metabolic stability or prodrug activation .

Ureido Linkage Variations: Pyrrolidinone vs. Adamantyl vs. Piperidine

The 5-oxopyrrolidin-3-yl group in the target compound contrasts with adamantyl or piperidine-linked ureas in other analogs:

Key Observations :

- Adamantyl () : Bulky and rigid, adamantyl derivatives (e.g., E401) exhibit high melting points (>270°C), suggesting strong crystal lattice interactions .

- Piperidinyl () : The piperidine in 7i introduces basicity, which may influence pharmacokinetics or target binding .

Benzamide Substitutions: Isobutyl vs. Cyclohexyl vs. Aromatic

The benzamide group’s substitution pattern impacts molecular weight and steric effects:

| Compound () | Benzamide Substituent | Molecular Formula (Na salt) | Melting Point (°C) |

|---|---|---|---|

| D403 | N-Isobutyl | C₂₄H₃₃N₃O₂Na | 270–272 |

| E402 | N-Cyclohexyl | C₂₄H₃₃N₃O₃Na | >300 |

| Target Compound | None (para position) | N/A | N/A |

Key Observations :

- N-Isobutyl (D403) : Linear alkyl chains reduce steric hindrance, favoring enzyme active-site access.

- N-Cyclohexyl (E402) : Bulky substituents increase melting points (>300°C) due to enhanced van der Waals interactions .

- Target Compound : The unsubstituted benzamide may prioritize hydrogen bonding via the primary amide.

Physicochemical and Analytical Characterization

While direct data for the target compound is unavailable, analogs in provide insights into urea-benzamide systems:

Analytical Notes:

- NMR: The target’s ethoxyphenyl group would show characteristic triplet/triplet splitting for -OCH₂CH₃, while the pyrrolidinone ketone resonates near δ 170–175 (¹³C) .

- MS : High-resolution MS would confirm the molecular formula (est. C₂₀H₂₂N₄O₄).

Biological Activity

4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a compound that belongs to the class of urea derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrrolidinone ring, which is significant for its biological interactions. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O2 |

| Molecular Weight | 314.39 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The urea moiety is known to facilitate binding with proteins, leading to modulation of enzymatic activity and cellular signaling pathways.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related urea derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.

- Apoptosis Induction : Upregulation of apoptotic markers like caspase-3.

- DNA Topoisomerase Inhibition : Compounds have shown improved inhibitory activities on DNA topoisomerases, crucial for DNA replication and transcription .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against specific enzymes, including carbonic anhydrases and topoisomerases. Inhibitors of these enzymes are valuable in treating conditions such as cancer and metabolic disorders .

Case Studies

- Anticancer Efficacy : A study evaluated a series of urea derivatives for their cytotoxicity against human cancer cell lines. Compounds with similar structures to this compound showed significant anti-proliferative effects in Colo-205 cells, outperforming standard chemotherapeutics like etoposide .

- Enzyme Interaction Studies : Research on related compounds indicated that they effectively inhibit topoisomerase I and IIα enzymes. This inhibition was linked to the induction of apoptosis in cancer cells, highlighting the therapeutic potential of these compounds in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the phenyl and pyrrolidinone rings can significantly influence biological activity. For example, variations in substituents on the phenyl ring have been shown to enhance or diminish anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide, and how do they influence reactivity or bioactivity?

- The compound contains an ethoxyphenyl group, a 5-oxopyrrolidin-3-yl urea moiety, and a benzamide scaffold. The ethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrrolidinone ring may contribute to conformational rigidity and hydrogen-bonding interactions with biological targets. The urea linkage and benzamide group are common in enzyme inhibitors, suggesting possible kinase or protease inhibition activity .

Q. What multi-step synthesis strategies are reported for structurally related pyrrolidinone-urea derivatives?

- Synthesis typically involves:

Formation of the pyrrolidinone core via cyclization of substituted amines or ketones.

Urea linkage formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

Functionalization of the benzamide group via amidation or nucleophilic substitution .

Example: A related compound, N-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl urea, was synthesized via a three-step process starting from 4-methoxyaniline and ethyl 3-oxopyrrolidine-1-carboxylate, achieving a 68% overall yield .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and functional groups.

- High-resolution mass spectrometry (HR-MS) validates molecular weight.

- HPLC (reverse-phase C18 columns) assesses purity (>95% typically required for biological testing) .

Q. What biological targets are associated with structurally similar compounds?

- Pyrrolidinone derivatives exhibit antibacterial activity (e.g., inhibition of DNA gyrase) , while benzamide-urea analogs show anticancer potential via kinase inhibition (e.g., EGFR or VEGFR2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the urea coupling step?

- Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature : Reactions at 0–25°C minimize side reactions like hydrolysis.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated coupling .

- Example: A 15% yield increase was achieved by replacing THF with DMF in the urea formation step of a related compound .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological harmonization : Standardize assay protocols (e.g., ATP concentration in kinase assays).

- SAR analysis : Compare substituent effects (e.g., replacing ethoxy with methoxy groups reduces steric hindrance, improving target binding ).

- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) or cellular proliferation assays .

Q. What strategies are effective for designing analogs with improved metabolic stability?

- Substituent modification : Replace the ethoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .

- Prodrug approaches : Mask the benzamide as an ester to enhance oral bioavailability .

- Computational modeling : Use molecular docking to predict interactions with metabolic enzymes like CYP3A4 .

Q. How can the compound’s mechanism of action be elucidated using advanced techniques?

- Crystallography : Co-crystallize with suspected targets (e.g., kinases) to identify binding motifs.

- Proteomics : Perform pull-down assays with biotinylated derivatives to identify interacting proteins .

- Transcriptomics : Analyze gene expression changes in treated cell lines to infer pathway involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.